Hexyl(1H-imidazol-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl(1H-imidazol-2-ylmethyl)amine is a compound that features an imidazole ring substituted with a hexyl group and an amine group. Imidazoles are a class of heterocyclic compounds that are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields. The presence of the imidazole ring in this compound imparts unique chemical properties that make it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl(1H-imidazol-2-ylmethyl)amine typically involves the reaction of hexylamine with an imidazole derivative. One common method is the alkylation of imidazole with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
Hexyl(1H-imidazol-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenated imidazole derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Dihydroimidazole derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
Hexyl(1H-imidazol-2-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Hexyl(1H-imidazol-2-ylmethyl)amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl(1H-imidazol-2-ylmethyl)amine
- Ethyl(1H-imidazol-2-ylmethyl)amine
- Propyl(1H-imidazol-2-ylmethyl)amine
Uniqueness
Hexyl(1H-imidazol-2-ylmethyl)amine is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties. This can influence its solubility, reactivity, and interactions with other molecules compared to its shorter-chain analogs.
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)hexan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-2-3-4-5-6-11-9-10-12-7-8-13-10/h7-8,11H,2-6,9H2,1H3,(H,12,13) |
InChI Key |
VVPRMBUUWXGYJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=NC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.